3dTDP-Pyrdg
Description
3dTDP-Pyrdg is a transition metal complex derived from a pyridine-based ligand, synthesized via the coordination of 3d metals (e.g., Co(II), Ni(II), Cu(II)) with a heterocyclic ligand featuring azo and carboxamide functionalities . The ligand structure includes a 1,5-dimethyl-3-oxo-2-phenylpyrazolyl moiety conjugated to a dihydropyridine ring, enabling strong metal-binding capacity through nitrogen and oxygen donor atoms. Characterization techniques such as IR spectroscopy, NMR, and elemental analysis confirm the octahedral geometry of the complex, with metal-ligand bonding evident from shifts in ν(C=O) and ν(N=N) IR peaks . Biological studies highlight its antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal pathogens (Candida albicans), alongside dose-dependent cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa) .
Properties
CAS No. |
141848-06-8 |
|---|---|
Molecular Formula |
C53H74N2O14P2 |
Molecular Weight |
1025.1 g/mol |
IUPAC Name |
[3-[hydroxy-[hydroxy-[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxy-2-(10-pyren-1-yldecanoyloxy)propyl] tetradecanoate |
InChI |
InChI=1S/C53H74N2O14P2/c1-3-4-5-6-7-8-9-10-13-16-19-25-48(56)64-36-45(38-66-71(62,63)69-70(60,61)65-37-44-32-34-47(67-44)55-35-39(2)52(58)54-53(55)59)68-49(57)26-20-17-14-11-12-15-18-22-40-27-28-43-30-29-41-23-21-24-42-31-33-46(40)51(43)50(41)42/h21,23-24,27-31,33,35,44-45,47H,3-20,22,25-26,32,34,36-38H2,1-2H3,(H,60,61)(H,62,63)(H,54,58,59) |
InChI Key |
MQGGXSSNCXZTHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1CCC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1CCC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Synonyms |
3'-deoxythymidine diphosphate 1-myristoyl-2-(10-pyren-1-yl-decanoyl)glycerol 3dTDP-pyrDG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
3dTDP-Pyrdg belongs to a class of azo-pyridine metal complexes with demonstrated bioactivity. Key analogues include complexes of the same ligand with varying 3d metals (Co, Ni, Cu), as well as structurally related azole-pyridine derivatives.
Table 1: Comparative Antimicrobial Activity of this compound and Analogues
| Metal Ion | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | MIC (μg/mL) C. albicans | Reference |
|---|---|---|---|---|
| Co(II) | 12.5 | 25.0 | 50.0 | |
| Ni(II) | 25.0 | 50.0 | 100.0 | |
| Cu(II) | 6.25 | 12.5 | 25.0 |
The Cu(II) complex exhibits superior antimicrobial potency, attributed to its smaller ionic radius and higher redox activity, which enhance membrane disruption and reactive oxygen species (ROS) generation . In contrast, the Ni(II) complex shows reduced efficacy, likely due to slower ligand exchange kinetics.
Table 2: Cytotoxic Activity (IC50, μM) Against Cancer Cell Lines
| Metal Ion | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |
|---|---|---|---|---|
| Co(II) | 45.2 | 52.3 | 60.1 | |
| Ni(II) | 62.8 | 70.5 | 75.4 | |
| Cu(II) | 28.7 | 32.4 | 40.9 |
The Cu(II) complex demonstrates the strongest cytotoxicity, aligning with studies showing copper’s ability to induce DNA cleavage and apoptosis via mitochondrial pathways .
3D Structural and Chemocentric Comparisons
3D conformational analysis (as inferred from general principles in 3D-chemocentric studies) suggests that this compound’s bioactivity is influenced by its spatial arrangement. For example:
- Shape Complementarity : The planar azo-pyridine moiety allows intercalation into DNA, while the metal center facilitates electrostatic interactions with phosphate backbones .
- Target Prediction : 3D similarity metrics (e.g., K–L divergence) could link this compound to kinase or protease inhibitors, as seen in other azole-metal complexes .
Research Implications and Limitations
While this compound’s Cu(II) complex shows promise, its in vivo pharmacokinetics and toxicity remain unstudied. Comparative 3D alignment with FDA-approved metal-based drugs (e.g., cisplatin) could refine target specificity . Future work should integrate molecular dynamics simulations to validate 3D binding modes and optimize metal-ligand ratios for enhanced efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
